REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([N:18]3[CH:23]4[CH2:24][N:25](C(OC(C)(C)C)=O)[CH2:26][CH:19]3[CH2:20][O:21][CH2:22]4)=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[ClH:34].CCOCC>O1CCOCC1>[ClH:34].[CH:10]1[C:11]2[CH:12]([CH2:14][O:15][C:16]([N:18]3[CH:23]4[CH2:24][NH:25][CH2:26][CH:19]3[CH2:20][O:21][CH2:22]4)=[O:17])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:4.5|
|
Name
|
3-Oxa-7,9-diaza-bicyclo[3.3.1]nonane-7,9-dicarboxylic acid 7-tert-butyl ester 9-(9H-fluoren-9-ylmethyl) ester
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C2COCC1CN(C2)C(=O)OC(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
CUSTOM
|
Details
|
a precipitation
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with Et2O (2×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C2COCC1CNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |